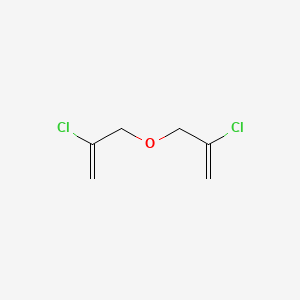

Ether, bis(2-chloroallyl)

Description

Contextualization as a Chemical Entity within Environmental Science Research

Ether, bis(2-chloroallyl) is recognized in environmental science as an intermediate degradation product. Its presence in environmental samples is not typically due to direct industrial discharge or use, but rather as a result of the chemical or biological breakdown of larger, more complex chlorinated compounds. Research efforts, therefore, are not focused on this compound as a primary contaminant but as a marker or step in the degradation process of other hazardous substances.

One notable study involved the use of a reduced graphene oxide-silver nanocomposite for the removal of chlordane (B41520) from water. In this research, Ether, bis(2-chloroallyl) was identified as one of the degradation products, highlighting its role in advanced remediation processes. cetjournal.it The detection of this ether, alongside other compounds like 1,10-dichlorodecane (B1670031) and octadecanoic acid, provided insight into the stepwise mechanism of chlordane's decomposition. cetjournal.it

Significance as a Degradation Product in Persistent Organic Pollutant Studies

The primary significance of Ether, bis(2-chloroallyl) in scientific research lies in its role as a degradation product of the persistent organic pollutant, chlordane. cetjournal.it Chlordane, a banned pesticide, is known for its long-term persistence in the environment. cetjournal.it Understanding the pathways through which it degrades is crucial for assessing its long-term environmental impact and developing effective remediation strategies.

In a laboratory setting, the degradation of chlordane was induced using a silver nanoparticle catalyst. Analysis of the reaction mixture at various time points revealed the transient appearance of Ether, bis(2-chloroallyl). The use of Gas Chromatography-Mass Spectrometry (GC-MS) was essential in identifying this and other intermediate products. cetjournal.it This finding is critical as it helps to piece together the complex puzzle of how persistent organic pollutants break down into potentially less harmful, or in some cases, equally concerning, secondary compounds.

Table 1: Detection of Ether, bis(2-chloroallyl) during Chlordane Degradation

| Parent Compound | Treatment Method | Detected Degradation Products | Analytical Method | Reference |

|---|

An older environmental monitoring report from the U.S. Environmental Protection Agency also mentioned the detection of a compound with a mass spectrum corresponding to bis(2-chloroallyl) ether. However, at the time of the report, the mass spectrum was noted as defying interpretation, indicating the analytical challenges of the past. epa.gov

Structure

3D Structure

Properties

CAS No. |

4162-62-3 |

|---|---|

Molecular Formula |

C6H8Cl2O |

Molecular Weight |

167.03 g/mol |

IUPAC Name |

2-chloro-3-(2-chloroprop-2-enoxy)prop-1-ene |

InChI |

InChI=1S/C6H8Cl2O/c1-5(7)3-9-4-6(2)8/h1-4H2 |

InChI Key |

PXTQNZLOJQWEDG-UHFFFAOYSA-N |

Canonical SMILES |

C=C(COCC(=C)Cl)Cl |

Origin of Product |

United States |

Mechanistic Pathways of Ether, Bis 2 Chloroallyl Formation and Transformation

Precursor Degradation Studies Leading to Ether, bis(2-chloroallyl) Elucidation

The formation of Ether, bis(2-chloroallyl) is closely linked to the degradation of precursor compounds, most notably the persistent organic pollutant, chlordane (B41520). Research into the breakdown of chlordane has been instrumental in identifying Ether, bis(2-chloroallyl) as a significant degradation byproduct.

Chlordane Degradation Pathways and Byproduct Identification

Chlordane, a synthetic organochlorine insecticide, was widely used in agriculture and for termite control before its ban in many countries due to its environmental persistence and toxicity. epa.gov Studies on the environmental fate of chlordane have revealed that it undergoes slow biotransformation. epa.gov One of the identified degradation products of chlordane is Ether, bis(2-chloroallyl). cetjournal.it

In a study investigating the removal of chlordane from water, Ether, bis(2-chloroallyl) was detected as a degradation product alongside 1,10-dichlorodecane (B1670031) and octadecanoid acid. cetjournal.it This identification highlights a specific pathway in the breakdown of the complex chlordane molecule. The biotransformation of chlordane in rats has been shown to proceed through two main pathways, resulting in various metabolites such as trans-chlordane, oxychlordane, and others, though this particular study did not identify Ether, bis(2-chloroallyl). orst.edu

Role of Catalytic Nanomaterials in Precursor Transformation

The transformation of chlordane into its byproducts, including Ether, bis(2-chloroallyl), can be significantly influenced by the presence of catalytic nanomaterials. Research has demonstrated the efficacy of reduced graphene oxide-silver nanocomposites in the complete removal of chlordane from water. cetjournal.it This process involves a two-step mechanism: the degradation of chlordane by silver nanoparticles followed by the adsorption of the resulting products onto the reduced graphene oxide surface. cetjournal.it

In this catalytic system, Ether, bis(2-chloroallyl) was identified as one of the primary degradation products. cetjournal.it The use of such nanomaterials facilitates the breakdown of the persistent chlordane molecule at room temperature in a remarkably short time frame of only 11 minutes. cetjournal.it This catalytic degradation pathway provides a clear instance of Ether, bis(2-chloroallyl) formation from its precursor.

Intrinsic Transformation Mechanisms of Ether, bis(2-chloroallyl) in Environmental Matrices

Once formed, Ether, bis(2-chloroallyl) is subject to its own set of transformation processes within the environment, which can be broadly categorized as abiotic and biotic degradation.

Abiotic Degradation Pathways Research (e.g., Hydrolysis, Photolysis)

Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes such as hydrolysis and photolysis. For ether compounds, the carbon-oxygen bond is generally resistant to abiotic hydrolysis. cdc.gov While specific studies on the abiotic degradation of Ether, bis(2-chloroallyl) are not extensively detailed in the provided search results, information on a similar compound, bis(2-chloroethyl) ether (BCEE), offers some insights. BCEE is noted to be chemically stable and not readily degraded by abiotic mechanisms. researchgate.net The carbon-chlorine bond in BCEE is also quite stable, with an estimated hydrolysis half-life of about 22 years at 20°C. cdc.gov

Research on the degradation of BCEE using advanced oxidation processes, such as activation of persulfate by an electromagnetic induction electrodeless lamp, has shown effective degradation. nih.gov In this system, sulfate (B86663) and hydroxyl radicals were the primary reactive species responsible for the breakdown of BCEE, with seven degradation products identified. nih.gov While not directly about Ether, bis(2-chloroallyl), this suggests that similar advanced oxidation processes could potentially degrade it.

Biotic Degradation Investigations (e.g., Microbial Biotransformation)

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms. The biodegradation of chlorinated ethers has been a subject of research. For instance, two bacterial strains, including a Xanthobacter sp. designated ENV481, have been shown to degrade bis(2-chloroethyl) ether (BCEE). researchgate.net Strain ENV481 was capable of using BCEE as its sole source of carbon and energy, degrading it through sequential dehalogenation reactions. researchgate.net

Another bacterial isolate, Pseudonocardia sp. strain ENV478, could also degrade BCEE, appearing to utilize a monooxygenase-mediated O-dealkylation mechanism. researchgate.net Although specific studies on the microbial biotransformation of Ether, bis(2-chloroallyl) were not found, the research on BCEE suggests that microbial degradation could be a potential transformation pathway for this compound as well, likely involving dehalogenation and ether cleavage.

Advanced Analytical Methodologies for Research Characterization of Ether, Bis 2 Chloroallyl

Chromatographic Techniques for Separation and Detection in Complex Samples

Chromatographic methods are indispensable for separating target analytes from complex sample mixtures, a common challenge in environmental and industrial analysis. Gas chromatography is particularly well-suited for volatile and semi-volatile compounds like ethers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary tool for the definitive identification and quantification of semi-volatile organic compounds. Although a specific standardized method for Ether, bis(2-chloroallyl) is not prominent in the literature, methodologies like the U.S. EPA Method 8270 provide a comprehensive framework for its analysis in extracts from solid waste, soil, air, and water samples.

Qualitative Analysis: In GC-MS, molecules are separated in the gas chromatograph based on their boiling points and interaction with the capillary column. As they elute, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This process fragments the molecule into a unique pattern of ions. The resulting mass spectrum serves as a chemical "fingerprint." The identification of Ether, bis(2-chloroallyl) would be achieved by comparing its experimentally obtained mass spectrum to a reference spectrum from a spectral library or a pure analytical standard.

Quantitative Analysis: For quantification, the GC-MS is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. epa.gov In this mode, the mass spectrometer is set to detect only a few characteristic ions of the target analyte. The area of the chromatographic peak for these ions is proportional to the concentration of the compound in the sample. By creating a calibration curve from analytical standards of known concentrations, the exact amount of Ether, bis(2-chloroallyl) in an unknown sample can be determined. For related compounds like 3-chloroallyl alcohol, a limit of quantitation (LOQ) as low as 0.10 ng/mL has been achieved in water samples using GC/MS after derivatization. epa.gov

Below is a table outlining typical GC-MS parameters that could be adapted for the analysis of Ether, bis(2-chloroallyl), based on standard methods for similar semi-volatile compounds. epa.gov

| Parameter | Typical Setting | Purpose |

| GC System | ||

| Injection Mode | Splitless | To maximize the transfer of analyte onto the column for trace analysis. |

| Injector Temperature | 250 °C | To ensure rapid volatilization of the analyte without thermal degradation. |

| Column Type | Fused silica (B1680970) capillary (e.g., DB-5ms, DB-17) | Provides high-resolution separation of semi-volatile organic compounds. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Oven Program | Temperature-programmed ramp (e.g., 60°C hold, then ramp to 280°C) | To separate compounds with a wide range of boiling points. |

| MS System | ||

| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns for library matching. |

| Acquisition Mode | Full Scan (for qualitative) / Selected Ion Monitoring (SIM) (for quantitative) | Full scan provides a complete mass spectrum for identification; SIM provides higher sensitivity for quantification. |

Spectroscopic Approaches for Structural Confirmation and Interaction Studies

Spectroscopic techniques are vital for confirming the molecular structure of a compound and investigating its interactions with other materials.

Infrared (IR) Spectroscopy in Adsorption Research

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. udel.edu This makes it an excellent tool for identifying the functional groups present in a molecule. udel.edu For Ether, bis(2-chloroallyl), key characteristic absorption bands would be expected from the ether linkage (C-O-C), the carbon-carbon double bond (C=C), the vinylic C-H bond (=C-H), and the carbon-chlorine bond (C-Cl). libretexts.orgwpmucdn.com

| Functional Group | Bond Type | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Alkene | =C-H | 3010 - 3095 | Stretch |

| Alkene | C=C | 1640 - 1680 | Stretch |

| Ether | C-O-C | 1050 - 1150 | Asymmetric Stretch |

| Chloroalkane | C-Cl | 600 - 800 | Stretch |

This table presents expected values based on general spectroscopic principles. libretexts.orgwpmucdn.com

In adsorption research, IR spectroscopy can be used to study how Ether, bis(2-chloroallyl) interacts with a surface (adsorbent). By comparing the IR spectrum of the free compound with the spectrum of the compound adsorbed onto a material, researchers can infer the nature of the interaction. For instance, a shift in the C-O-C or C=C stretching frequency upon adsorption could indicate that these functional groups are directly involved in binding to the adsorbent surface. researchgate.net The disappearance or broadening of certain peaks can provide evidence of specific chemical bonds being formed or altered during the adsorption process. researchgate.net

Integrated Analytical Platforms for Environmental Monitoring Research

The environmental monitoring of potentially hazardous organic compounds often requires highly sensitive and automated analytical systems to process a large number of samples efficiently. An integrated analytical platform typically combines automated sample preparation with advanced detection systems. While specific platforms for Ether, bis(2-chloroallyl) are not documented, systems developed for other chloroethers and semi-volatile pollutants in water and soil serve as a model. epa.govcdc.gov

Such a platform might integrate:

Automated Sample Preparation : Techniques like Solid-Phase Extraction (SPE) or Solid-Phase Microextraction (SPME) can be automated to extract and concentrate trace amounts of the analyte from large volumes of water, removing interfering matrix components. canada.ca

High-Throughput Chromatography : A GC system equipped with an autosampler allows for the sequential, unattended analysis of dozens of prepared extracts.

Advanced Mass Spectrometry : The use of high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) coupled with the GC can provide extremely high selectivity and sensitivity, allowing for confident detection at parts-per-trillion (ppt) levels and helping to identify unknown transformation products in the environment. epa.gov

Integrated Data Processing : A central software system controls all components of the platform, from sample injection to data acquisition and final report generation, streamlining the entire analytical workflow.

The objective of such an integrated platform is to provide reliable, validated data on the presence and concentration of contaminants like Ether, bis(2-chloroallyl) in various environmental compartments, which is crucial for exposure and risk assessment. cdc.govcdc.gov

Environmental Remediation and Sequestration Strategies for Ether, Bis 2 Chloroallyl

Adsorption Processes and Mechanisms on Novel Materials

The removal of organic pollutants like Ether, bis(2-chloroallyl) from aqueous environments through adsorption is a key area of research. This involves the development of novel materials with high surface areas and specific functionalities to capture and sequester contaminants.

Application of Carbon-Based Nanocomposites in Aqueous Remediation

Carbon-based nanocomposites, particularly those derived from graphene, are at the forefront of remediation technologies due to their exceptional properties. acs.orgaidic.it Materials like reduced graphene oxide (rGO) offer a large surface area and can be functionalized with metal nanoparticles to enhance their adsorptive and catalytic capabilities. aidic.itscielo.br

Research has demonstrated the effectiveness of reduced graphene oxide-silver (rGO-Ag) nanocomposites in the remediation of complex organic pollutants. aidic.itcetjournal.it In one key study, an rGO-Ag nanocomposite was utilized for the removal of the persistent organic pollutant chlordane (B41520) from water. The process involved a two-step mechanism where chlordane was first degraded by the silver nanoparticles, resulting in the formation of several byproducts, including Ether, bis(2-chloroallyl). aidic.itcetjournal.it Subsequently, these degradation products were adsorbed onto the surface of the reduced graphene oxide. aidic.it This combined degradation-adsorption process led to the complete removal of chlordane and its byproducts from the water solution in a remarkably short time at room temperature. aidic.itcetjournal.it

The performance of rGO-Ag composites is often superior to that of pristine graphene oxide (GO) or rGO alone. For instance, in the removal of dyes, Ag-rGO composites have shown significantly higher removal percentages compared to their individual components. acs.org

Table 1: Comparative Removal Efficiency of Graphene-Based Materials for Organic Dyes

| Material | Pollutant | Removal Efficiency (%) | Time (min) |

| Ag-rGO | Nile Blue Dye | 94% | 60 |

| rGO | Nile Blue Dye | 59% | 60 |

| GO | Nile Blue Dye | 22% | 60 |

This table is generated based on data for a model organic pollutant to illustrate the enhanced performance of Ag-rGO nanocomposites. acs.org

To understand the efficiency and mechanism of adsorption, kinetic and equilibrium studies are crucial. The adsorption of organic compounds onto rGO-based materials is often evaluated using pseudo-first-order and pseudo-second-order kinetic models. acs.orgmdpi.com The pseudo-second-order model, which suggests that the rate-limiting step is chemisorption involving valence forces through sharing or exchange of electrons, frequently provides a better fit for the adsorption of organic pollutants on these nanocomposites. nih.govbohrium.com

For example, studies on the adsorption of various organic pollutants on rGO composites have shown that the process often follows pseudo-second-order kinetics. mdpi.combohrium.com Adsorption equilibrium data is typically analyzed using Langmuir and Freundlich isotherm models. The Langmuir model describes monolayer adsorption on a homogeneous surface, while the Freundlich model applies to multilayer adsorption on a heterogeneous surface. bohrium.com The adsorption of organic compounds like chlorinated polyfluoroalkyl ether sulfonates on activated carbon has been shown to fit the Langmuir isotherm well, indicating a monolayer adsorption process. mdpi.com

Table 2: Kinetic and Isotherm Model Parameters for Organic Pollutant Adsorption

| Adsorbent | Pollutant | Best Fit Kinetic Model | Best Fit Isotherm Model | R² Value (Kinetics) |

| rGO-aerogel | Methylene Orange | Pseudo-second-order | Langmuir | 0.98 |

| rGO-Ag-Cu-Ni | Benzene | Pseudo-second-order | Freundlich | >0.98 |

| rGO-Ag-Cu-Ni | Anthracene | Pseudo-second-order | Langmuir | >0.98 |

This table presents data from various studies on rGO-based adsorbents to illustrate common kinetic and equilibrium fitting. mdpi.combohrium.com

The adsorption of Ether, bis(2-chloroallyl) and other aromatic or unsaturated organic compounds onto the rGO surface is driven by a combination of interaction forces. aidic.itscielo.br A primary mechanism is the π-π stacking interaction between the π-electrons of the C=C bonds in the graphene sheets and the unsaturated allyl groups or any aromatic structures within the adsorbate molecule. aidic.itscielo.br

Hydrophobic interactions also play a significant role. The graphene surface is inherently hydrophobic, which promotes the adsorption of nonpolar organic molecules from the aqueous phase. researchgate.net Furthermore, the presence of functional groups on the surface of graphene oxide or reduced graphene oxide can lead to other types of interactions, such as hydrogen bonding and van der Waals forces, particularly with chlorinated species. scielo.br First-principles calculations based on density functional theory have shown that the interaction between chlorine atoms and graphene can be ionic, involving a transfer of charge. acs.org The van der Waals interaction is also a crucial component in the chemical bonding between graphene and halogenated molecules. aps.org

Investigation of Adsorption Kinetics and Equilibrium

Design and Synthesis of Engineered Adsorbent Materials

The development of effective adsorbents for pollutants like Ether, bis(2-chloroallyl) involves the deliberate design and synthesis of materials with tailored properties. The synthesis of rGO-Ag nanocomposites can be achieved through various methods, including facile one-step chemical approaches where metal precursors are reduced on the rGO surface. mdpi.comnih.gov Other methods involve the initial synthesis of graphene oxide via modified Hummer's methods, followed by reduction and decoration with silver nanoparticles. acs.org

Beyond rGO-Ag, researchers are exploring a wide range of engineered materials. This includes the creation of composite materials by coupling magnetic nanoparticles (MNPs) with graphene oxide (GO) to leverage the excellent adsorbent properties of GO and the easy separability of MNPs. nih.gov The functionalization of these materials with specific chelating groups can further enhance their capacity and selectivity for target pollutants. nih.gov Other innovative materials include microporous organic networks (MONs) based on crown ethers, which have shown high efficiency in adsorbing chlorophenols due to their porous structure and specific interactions like hydrophobic, π-π, and hydrogen bonding. researchgate.net

Catalytic Degradation Approaches for Environmental Abatement

In addition to adsorption, catalytic degradation represents a vital strategy for the complete elimination of persistent organic pollutants. As seen in the case of the rGO-Ag nanocomposite, the silver nanoparticles can act as catalysts to break down complex molecules like chlordane into smaller, less harmful, or more easily adsorbable compounds such as Ether, bis(2-chloroallyl). aidic.itcetjournal.it

Other research has explored the use of rGO-based nanohybrids for activating oxidants like persulfate to generate highly reactive sulfate (B86663) radicals (SO₄·⁻) and hydroxyl radicals (·OH). nih.gov These radicals can effectively degrade a wide range of organic contaminants. For instance, an rGO-Ag⁰/Fe₃O₄ nanohybrid has been shown to efficiently activate persulfate for the oxidative degradation of pharmaceuticals and endocrine-disrupting compounds. nih.gov The catalytic rearrangement of chloroallyl ethers can also be achieved using various catalysts, indicating another potential pathway for degradation. These catalytic systems offer a promising route for the in-situ destruction of chlorinated ethers, transforming them into less toxic substances.

Nanoparticle-Mediated Catalysis in Water Treatment Systems

Currently, there is no specific research available on the use of nanoparticle-mediated catalysis for the degradation of Ether, bis(2-chloroallyl) in water treatment systems.

Optimization of Reaction Parameters for Enhanced Degradation Efficiency (e.g., pH, contact time, operating temperature)

There are no published studies on the optimization of reaction parameters for the degradation of Ether, bis(2-chloroallyl). Therefore, no data tables on the effects of pH, contact time, or operating temperature on its degradation efficiency can be provided.

Computational Chemistry and Theoretical Modeling in Ether, Bis 2 Chloroallyl Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for dissecting the electronic structure of a molecule and, by extension, predicting its chemical reactivity. google.comvub.bearxiv.org These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule. vub.bemdpi.com For a molecule like Ether, bis(2-chloroallyl), such calculations would reveal critical details about its reactive nature.

DFT studies on similar allylic ethers and monomers have successfully elucidated reaction mechanisms, transition states, and the influence of solvents on reactivity. sioc-journal.cnnih.gov For instance, research on other allyl-type monomers has shown that properties like electrostatic potential and the energies of frontier molecular orbitals (HOMO and LUMO) are crucial in understanding their reaction pathways, such as hydrogen abstraction. nih.gov

From these calculations, several key parameters can be derived to predict how Ether, bis(2-chloroallyl) will behave in chemical reactions:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's ability to donate or accept electrons, respectively. A small HOMO-LUMO gap typically suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For Ether, bis(2-chloroallyl), the oxygen atom and the double bonds would likely be identified as nucleophilic sites, while the carbon atoms bonded to chlorine would be electrophilic.

Atomic Charges: Calculating the partial charge on each atom (e.g., using Mulliken population analysis) helps quantify the polarity of bonds and predict sites susceptible to nucleophilic or electrophilic attack.

Illustrative Data Table: Predicted Quantum Chemical Properties of Ether, bis(2-chloroallyl)

| Parameter | Predicted Value/Observation | Significance for Reactivity |

|---|---|---|

| HOMO Energy | ~ -9.5 eV | Indicates the energy of the most available electrons, likely localized on the C=C π-bonds and oxygen lone pairs. Governs reactions with electrophiles. |

| LUMO Energy | ~ -0.8 eV | Indicates the energy of the lowest energy empty orbital, likely a σ* orbital associated with the C-Cl bonds. Governs reactions with nucleophiles. |

| HOMO-LUMO Gap | ~ 8.7 eV | A relatively large gap suggests moderate kinetic stability under standard conditions, but reactive sites are present. |

| Mulliken Charge on Oxygen | Highly Negative | The ether oxygen is an electron-rich, nucleophilic center and a site for protonation or coordination to Lewis acids. |

| Mulliken Charge on Allylic C-Cl Carbon | Slightly Positive | This carbon is an electrophilic site, susceptible to nucleophilic substitution reactions. |

This table is illustrative and presents expected values based on the chemical structure and data from analogous compounds. Actual values would require specific DFT calculations.

Molecular Simulation Techniques for Understanding Adsorption Dynamics

Molecular simulation techniques, such as Molecular Dynamics (MD) and Grand Canonical Monte Carlo (GCMC), are powerful for understanding how molecules interact with and adsorb onto surfaces. researchgate.netacs.orgdiva-portal.org These methods are crucial for applications like designing materials for chemical separation or understanding how a compound might bind to soil particles. diva-portal.orgnih.gov

MD simulations model the movement of every atom in a system over time by solving Newton's equations of motion, providing a dynamic picture of the adsorption process. diva-portal.orgmdpi.com This can reveal:

Adsorption Energies: The strength of the interaction between Ether, bis(2-chloroallyl) and a surface (like activated carbon or a clay mineral). kit.edu

Adsorption Conformation: The preferred orientation of the molecule on the surface.

Interaction Types: The dominant forces driving adsorption, such as van der Waals forces, hydrogen bonding, or electrostatic interactions. mdpi.comrsc.org

For example, MD simulations have been used to study the adsorption of various organic molecules onto activated carbon and mineral surfaces, showing how factors like surface functional groups and the presence of water influence binding affinity. researchgate.netkit.edunih.gov A study on bis(2-chloroethyl) sulfide, a related compound, used MD to investigate its separation using porous materials, highlighting the predictive power of these simulations. researchgate.net

Illustrative Data Table: Simulated Adsorption Parameters on Different Surfaces

| Adsorbent Surface | Dominant Interaction Force | Predicted Adsorption Energy (kJ/mol) | Significance |

|---|---|---|---|

| Graphitic Carbon (Non-polar) | van der Waals | -35 to -50 | Moderate physical adsorption expected, driven by dispersion forces with the non-polar regions of the molecule. |

| Silica (B1680970)/Clay (Polar, Hydroxylated) | Hydrogen Bonding, Electrostatic | -50 to -70 | Stronger adsorption due to potential hydrogen bonds between surface hydroxyl groups and the ether oxygen. |

| Functionalized Polymer | Dipole-Dipole, van der Waals | Variable | Adsorption can be tailored based on the polymer's functional groups to specifically target the ether or chloroallyl moieties. |

This table is illustrative. The values are representative of what would be expected for a small, polar organic molecule and are based on general findings from the literature. acs.orgmdpi.comkit.edu

Theoretical Frameworks for Predicting Environmental Fate and Transport

Theoretical models are essential for predicting how a chemical like Ether, bis(2-chloroallyl) will behave when released into the environment. researchgate.net These frameworks, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, use the physicochemical properties of a molecule to estimate its distribution, persistence, and transport across different environmental compartments like air, water, and soil. tandfonline.comresearchgate.net

The core principle of QSAR is that a molecule's structure dictates its properties and, therefore, its environmental behavior. tandfonline.com Key input parameters for these models include:

Water Solubility

Vapor Pressure

Octanol-Water Partition Coefficient (Kow)

Hydrolysis and Biodegradation Rates

While specific fate and transport data for Ether, bis(2-chloroallyl) is not available, extensive modeling has been performed on its structural analog, bis(2-chloroethyl) ether (BCEE). nih.govcanada.ca The data from BCEE serves as a valuable proxy for understanding the types of predictions that can be made. For BCEE, models predict slow volatilization from water and soil, a tendency to be removed from the air by rain due to its water solubility, and a potential to migrate into groundwater because it does not adsorb strongly to soil. nih.govcanada.ca Biodegradation is considered an important fate process for BCEE in water. nih.gov

Fate models like SimpleBox or fugacity-based models use these properties to calculate the likely concentration of a chemical in various environmental compartments over time. nih.govrsc.org

Data Table: Environmental Properties of Analog BCEE Used in Fate Modeling

| Property | Value for bis(2-chloroethyl) ether (BCEE) | Implication for Environmental Fate Prediction |

|---|---|---|

| Vapor Pressure | 0.7 mm Hg at 20°C nih.gov | Suggests that volatilization from soil or water could be a significant, albeit slow, transport pathway. nih.gov |

| Water Solubility | 10,200 mg/L nih.gov | High solubility indicates it will likely remain in the aqueous phase and can be removed from air by rain. nih.gov |

| Log Octanol-Water Partition Coefficient (Log Kow) | 1.1 nih.gov | A low value indicates a low potential for bioaccumulation in aquatic organisms and weak adsorption to sediments and soils. nih.gov |

| Volatilization Half-Life from a River | Calculated as 3.4 days nih.gov | Quantifies the rate of transfer from the water compartment to the air compartment. |

| Bioconcentration Factor (BCF) | 11 (in sunfish) nih.gov | Confirms the low potential for the substance to accumulate in the food chain. |

Note: This data is for the related compound bis(2-chloroethyl) ether (BCEE) and is presented to illustrate the parameters used in environmental fate modeling.

Emerging Research Frontiers and Future Directions in Ether, Bis 2 Chloroallyl Studies

Development of Sustainable Remediation Technologies

The focus on sustainable remediation technologies for "Ether, bis(2-chloroallyl)" is largely driven by its association with chlordane (B41520) contamination. Research has highlighted the potential of advanced materials to not only degrade the parent compound but also its byproducts, including "Ether, bis(2-chloroallyl)".

A significant breakthrough has been the use of a reduced graphene oxide-silver (rGO-Ag) nanocomposite for the complete removal of chlordane from water. cetjournal.it This innovative approach involves a two-step mechanism: the degradation of chlordane by silver nanoparticles, followed by the adsorption of the resulting degradation products, which include "Ether, bis(2-chloroallyl)", 1,10-dichlorodecane (B1670031), and octadecanoic acid, onto the surface of the reduced graphene oxide. cetjournal.itdokumen.pub This entire process is noteworthy for its efficiency, achieving complete removal in just 11 minutes at room temperature. cetjournal.it

While direct bioremediation studies on "Ether, bis(2-chloroallyl)" are limited, research on chlordane suggests potential pathways. Composting has shown promise as a long-term ex situ remediation strategy for chlordane-contaminated soil, which would consequently address its degradation products. dtic.mil However, studies have also indicated that aged chlordane in soil is not readily susceptible to alkaline hydrolysis or persulfate oxidation, suggesting that the chemical stability of its degradation products like "Ether, bis(2-chloroallyl)" in certain soil matrices could be high. dtic.milresearchgate.net

The table below summarizes the findings of a key study on the degradation of chlordane, which leads to the formation of "Ether, bis(2-chloroallyl)".

| Technology | Target Pollutant | Degradation Products | Efficiency | Time |

| Reduced Graphene Oxide-Silver (rGO-Ag) Nanocomposite | Chlordane | Ether, bis(2-chloroallyl) , 1,10-dichlorodecane, Octadecanoic acid | Complete Removal | 11 minutes |

Table 1: Remediation of Chlordane and Formation of Ether, bis(2-chloroallyl) cetjournal.itdokumen.pub

Advanced Sensing and Detection Platforms for Real-Time Analysis

The development of advanced sensing and detection platforms for the real-time analysis of "Ether, bis(2-chloroallyl)" is an area with significant potential for growth. While specific real-time sensors for this compound are not yet widely reported, technologies developed for other chlorinated volatile organic compounds (VOCs) and ethers offer a promising foundation.

Currently, the standard analytical method for identifying and quantifying "Ether, bis(2-chloroallyl)" and similar compounds is gas chromatography-mass spectrometry (GC-MS). thieme-connect.denih.gov This laboratory-based technique is highly sensitive and specific but does not allow for real-time, in-situ measurements. EPA Method 8430 provides procedures for the analysis of bis(2-chloroethyl) ether and its hydrolysis products by direct aqueous injection GC/Fourier Transform-Infrared (FT-IR) spectroscopy, which could potentially be adapted for "Ether, bis(2-chloroallyl)". epa.govepa.gov

Emerging sensor technologies that could be adapted for the real-time monitoring of "Ether, bis(2-chloroallyl)" include:

Quartz Crystal Microbalance (QCM) Sensors: These sensors can be coated with various materials to control their VOC sensing capabilities and have been used to detect chlorinated VOCs. researchgate.net

Mid-Infrared (Mid-IR) Spectroscopy with Sensing Phases: PVC-based sensing phases have been investigated for the determination of chlorinated hydrocarbons in water, offering a potential avenue for sensor development. scielo.br

Film Sensors: Research into film sensors for detecting free chlorine and other chemicals in water is ongoing and could be tailored for specific chlorinated ethers. google.com

The table below outlines conventional analytical methods that can be used for the detection of "Ether, bis(2-chloroallyl)" and related compounds.

| Analytical Method | Target Analytes | Matrix | Detection Principle |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Chlordane and its degradation products (including Ether, bis(2-chloroallyl) ) | Water, Soil | Separation by GC, identification by MS |

| Gas Chromatography/Fourier Transform-Infrared (GC/FT-IR) | Bis(2-chloroethyl) ether and hydrolysis products | Aqueous | Separation by GC, identification by FT-IR |

Table 2: Conventional Analytical Methods for Ether, bis(2-chloroallyl) and Related Compounds thieme-connect.denih.govepa.govepa.gov

Interdisciplinary Research Integrating Materials Science and Environmental Chemistry

The intersection of materials science and environmental chemistry is proving to be a highly fruitful area for developing solutions to challenges posed by persistent organic pollutants like chlordane and its degradation products. The previously mentioned research on reduced graphene oxide-silver (rGO-Ag) nanocomposites for the degradation of chlordane is a prime example of this interdisciplinary approach. cetjournal.it

Graphene-based materials, in general, are attracting significant attention for environmental remediation due to their high surface area, excellent adsorption capacity, and the ability to act as a support for catalytic nanoparticles. researchgate.net The synthesis and application of such nanocomposites for the removal of pesticides and their byproducts from contaminated water sources is an active area of research. dokumen.pub

The study on the rGO-Ag nanocomposite demonstrated a synergistic effect where the silver nanoparticles catalyzed the degradation of chlordane, while the reduced graphene oxide effectively adsorbed the degradation products, including "Ether, bis(2-chloroallyl)". cetjournal.itdokumen.pub This prevents the secondary contamination of the environment by these breakdown products.

Future research in this area is likely to focus on:

Developing novel nanocomposites with enhanced catalytic activity and selectivity.

Optimizing the synthesis of these materials to make them more cost-effective and scalable for large-scale environmental applications.

Investigating the long-term stability and environmental fate of the nanomaterials themselves.

The integration of advanced materials with environmental chemistry principles holds the key to developing the next generation of highly efficient and sustainable technologies for the remediation of "Ether, bis(2-chloroallyl)" and other persistent organic pollutants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.